molecular formula C4H10BrNOS B1522054 4-Amino-3-hydroxytetrahydrothiophene hydrobromide CAS No. 1179369-32-4

4-Amino-3-hydroxytetrahydrothiophene hydrobromide

Cat. No. B1522054
M. Wt: 200.1 g/mol
InChI Key: SACQVQVPKSITHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The linear formula of 4-Amino-3-hydroxytetrahydrothiophene is C4H9NO3S . The InChI code is 1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2 .


Physical And Chemical Properties Analysis

The melting point of 4-Amino-3-hydroxytetrahydrothiophene is 192°C .

Scientific Research Applications

For broader understanding, here are some insights from the papers found, which might give an idea about the type of research typically conducted with compounds that have similar structural features or functionalities:

  • Defense Chemicals in the Gramineae : Hydroxamic acids, with a structure somewhat similar to the compound of interest, have been extensively studied for their role in plant defense against pests and diseases, indicating a potential area of bioactive research for related compounds (Niemeyer, 1988).

  • Fluorescence Probes for ROS Detection : The development of novel fluorescence probes for detecting reactive oxygen species (ROS) suggests that similar structural compounds might be used in chemical sensing and bioimaging applications (Setsukinai et al., 2003).

  • Collagen Content Estimation : The development of kits to estimate collagen content in biological specimens, using specific amino acids as factors, indicates potential applications in biochemical assays and medical diagnostics (Lin & Kuan, 2010).

  • Chemical Synthesis and Rearrangements : Studies on the rearrangement of hydroxy and amino compounds to produce other chemical structures suggest applications in synthetic organic chemistry (Lee & Kohn, 2003).

Safety And Hazards

4-Amino-3-hydroxytetrahydrothiophene is labeled as an irritant .

properties

IUPAC Name

4-aminothiolan-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.BrH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACQVQVPKSITHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-hydroxytetrahydrothiophene hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-hydroxytetrahydrothiophene hydrobromide
Reactant of Route 2
4-Amino-3-hydroxytetrahydrothiophene hydrobromide
Reactant of Route 3
4-Amino-3-hydroxytetrahydrothiophene hydrobromide
Reactant of Route 4
4-Amino-3-hydroxytetrahydrothiophene hydrobromide
Reactant of Route 5
4-Amino-3-hydroxytetrahydrothiophene hydrobromide
Reactant of Route 6
4-Amino-3-hydroxytetrahydrothiophene hydrobromide

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